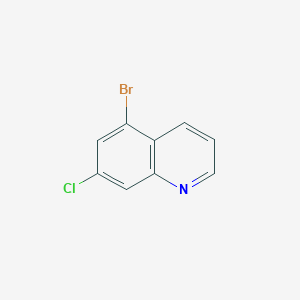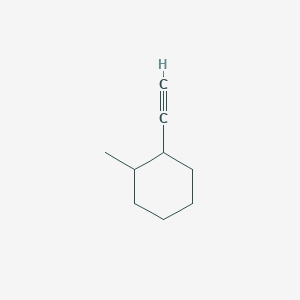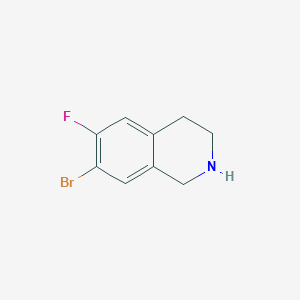
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
“7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 230.08 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name for this compound is “6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” and its InChI code is "1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2" .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 230.08 and 212.09 . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C . It is insoluble in water .Applications De Recherche Scientifique
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents . Its structure is pivotal in the construction of complex molecules that can interact with biological systems, leading to potential therapeutic agents. For instance, modifications of this compound can lead to the development of drugs with potential anti-inflammatory or neuroprotective properties.
Organic Synthesis
In organic chemistry, 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is used to introduce the isoquinoline scaffold into larger molecules . This scaffold is a key structural motif found in many natural products and medicinal compounds, making it a valuable target for synthetic organic chemists.
Material Science
The bromo and fluoro substituents on the tetrahydroisoquinoline core can be utilized in material science research, particularly in the development of novel polymers or small molecule organic semiconductors . These materials could have applications in electronics, photonics, or as sensors.
Biochemical Research
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that recognize the isoquinoline structure . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Pharmacology
The compound’s structure is conducive to modification, allowing researchers to create derivatives with a wide range of pharmacological activities . These activities include anti-bacterial, anti-viral, anti-fungal, and anti-cancer properties, which are essential for developing new medications.
Environmental Science
While not directly used in environmental science, the synthesis and breakdown of this compound can be studied to understand its environmental impact . Research can be conducted to ensure that its use in industrial processes does not lead to harmful environmental byproducts.
Analytical Chemistry
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: can be used as a standard or reagent in analytical techniques such as HPLC or LC-MS to calibrate instruments or to develop new analytical methods . This is crucial for the accurate measurement of pharmaceuticals in biological samples.
Neurological Research
Given the importance of isoquinoline structures in neurological pathways, this compound can be used in the study of neurodegenerative diseases . It can serve as a lead compound for the development of drugs targeting neurological disorders such as Parkinson’s or Alzheimer’s disease.
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
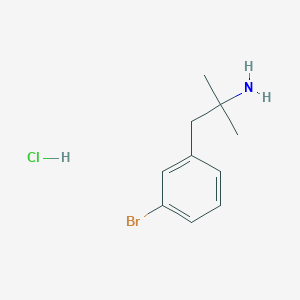
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
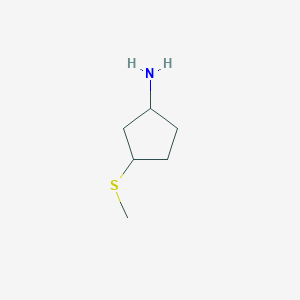
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
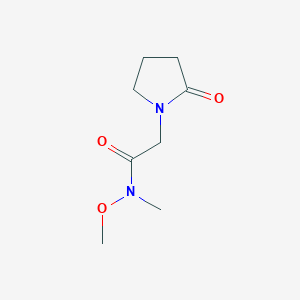
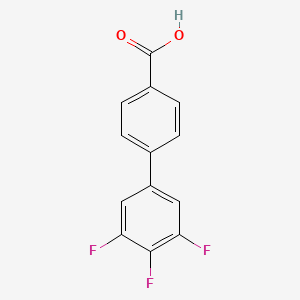
amine](/img/structure/B1525994.png)
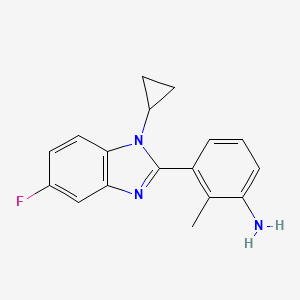
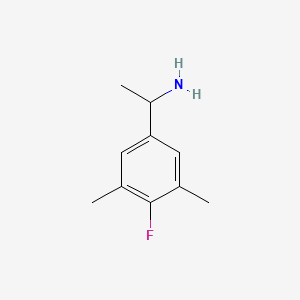
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
